5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound that contains both thiophene and oxadiazole rings Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing oxygen and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol can be oxidized to form disulfides.
Reduction: The oxadiazole ring can undergo reduction under specific conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents for electrophilic substitution.
Major Products:
Oxidation: Disulfides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: In material science, this compound is explored for its potential use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol in biological systems involves its interaction with cellular targets, leading to disruption of cellular processes. The thiol group can form disulfide bonds with proteins, affecting their function. The oxadiazole ring can interact with nucleic acids, potentially leading to anticancer effects.
Comparison with Similar Compounds
- 4-(2-Methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Uniqueness: 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C6H4N2OS2
- Molecular Weight : 184.24 g/mol
- CAS Number : 10551-15-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 activation |
U-937 (Monocytic Leukemia) | 12.5 | Caspase-3 cleavage leading to apoptotic death |
PANC-1 (Pancreatic Cancer) | 15.0 | Cell cycle arrest at G0-G1 phase |
The compound's mechanism involves the activation of apoptotic pathways, including increased expression of p53 and caspase activation, which are crucial for programmed cell death .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits activity against:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Mycobacterium tuberculosis | 8 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Antiviral Activity
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for antiviral activity. It has shown promising results as an inhibitor of dengue virus polymerase with submicromolar activity against all four serotypes of the virus .
The biological mechanisms underlying the activities of this compound include:
- Apoptosis Induction : Activation of p53 and caspases leads to cell death in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of vital metabolic processes.
- Viral Polymerase Inhibition : Interference with viral replication mechanisms.
Case Studies
A recent study published in MDPI highlighted the effectiveness of oxadiazole derivatives in treating various cancers. The study noted that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
5-(thiophen-2-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)4-5-2-1-3-12-5/h1-3H,4H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKHEHAKISALTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NNC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.